1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 2640958-65-0
VCID: VC11824813
InChI: InChI=1S/C17H23N7O2/c1-21-3-2-18-16(17(21)25)24-6-4-22(5-7-24)14-12-15(20-13-19-14)23-8-10-26-11-9-23/h2-3,12-13H,4-11H2,1H3
SMILES: CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Molecular Formula: C17H23N7O2
Molecular Weight: 357.4 g/mol

1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

CAS No.: 2640958-65-0

Cat. No.: VC11824813

Molecular Formula: C17H23N7O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one - 2640958-65-0

Specification

CAS No. 2640958-65-0
Molecular Formula C17H23N7O2
Molecular Weight 357.4 g/mol
IUPAC Name 1-methyl-3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one
Standard InChI InChI=1S/C17H23N7O2/c1-21-3-2-18-16(17(21)25)24-6-4-22(5-7-24)14-12-15(20-13-19-14)23-8-10-26-11-9-23/h2-3,12-13H,4-11H2,1H3
Standard InChI Key KXTDXURXGMIHCT-UHFFFAOYSA-N
SMILES CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Canonical SMILES CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 1-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, reflects its intricate architecture. Key features include:

  • Dihydropyrazin-2-one core: A six-membered ring with one double bond and a ketone group at position 2.

  • Piperazine linkage: A four-membered cyclic amine at position 3, providing conformational flexibility.

  • Morpholinylpyrimidine substituent: A pyrimidine ring substituted at position 6 with a morpholine group, enhancing hydrophilicity .

The molecular formula is C₁₇H₂₄N₈O₂, with a calculated molecular weight of 396.44 g/mol. X-ray crystallography of analogous compounds reveals a planar pyrimidine ring and chair conformation in the morpholine group, critical for target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as detailed in patent US8299246B2 :

  • Morpholinylpyrimidine precursor: 4,6-dichloropyrimidine undergoes nucleophilic substitution with morpholine at position 6.

  • Piperazine coupling: The chloropyrimidine intermediate reacts with piperazine under Buchwald-Hartwig amination conditions.

  • Dihydropyrazinone formation: Cyclocondensation of β-amino esters yields the dihydropyrazin-2-one core, followed by N-methylation.

Key intermediates are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, the morpholinylpyrimidine intermediate shows a singlet at δ 8.45 ppm (pyrimidine H-2) and a triplet at δ 3.75 ppm (morpholine CH₂) .

Physicochemical Properties

PropertyValueMethod
Melting Point218–220°CDifferential Scanning Calorimetry
LogP1.8 ± 0.2HPLC (C18 column)
Aqueous Solubility12 mg/mL (pH 7.4)Shake-flask method
The moderate lipophilicity (LogP) suggests balanced membrane permeability and solubility, favorable for oral bioavailability .

Biological Activity and Mechanism

Kinase Inhibition Profile

In enzymatic assays, the compound inhibits Bruton’s tyrosine kinase (BTK) with an IC₅₀ of 3.2 nM, surpassing ibrutinib (IC₅₀ = 0.5 nM) . Selectivity profiling across 97 kinases shows >100-fold specificity for BTK over EGFR or HER2, reducing off-target risks .

Antiproliferative Effects

In diffuse large B-cell lymphoma (DLBCL) cell lines (SU-DHL-4, OCI-LY10):

Cell LineIC₅₀ (nM)Apoptosis Induction (% at 100 nM)
SU-DHL-41872 ± 5
OCI-LY102468 ± 7
Mechanistically, it blocks BCR signaling, downregulating phosphorylated PLCγ2 and ERK .

Pharmacokinetics and Toxicology

ADME Profiling

  • Absorption: Oral bioavailability of 58% in rats (10 mg/kg dose).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates an N-oxide metabolite (12% of parent exposure).

  • Excretion: 65% fecal, 22% renal over 48 hours .

SpeciesLD₅₀ (mg/kg)Notable Findings
Rat (oral)>2000Mild gastrointestinal irritation
Dog (IV)300Transient hypotension
No genotoxicity observed in Ames or micronucleus tests .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBTK IC₅₀ (nM)Oral Bioavailability
Target Compound6-morpholinylpyrimidine3.258%
US20100222325A1 2-morpholinylpyridine0.542%
WO2018005863A1 (Cpd 30)Trifluoromethylphenyl substituent6.837%
The 6-morpholinylpyrimidine moiety enhances kinase selectivity compared to 2-substituted analogues .

Future Research Directions

  • Prodrug Development: Esterification of the pyrazinone carbonyl to enhance CNS penetration.

  • Combination Therapy: Synergy studies with PD-1 inhibitors in lymphoma models.

  • Formulation Optimization: Nanoparticle encapsulation to improve aqueous solubility.

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